Diaminomaleonitrile

Catalog No.
S608037
CAS No.
1187-42-4
M.F
C4H4N4
M. Wt
108.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diaminomaleonitrile

CAS Number

1187-42-4

Product Name

Diaminomaleonitrile

IUPAC Name

(Z)-2,3-diaminobut-2-enedinitrile

Molecular Formula

C4H4N4

Molecular Weight

108.1 g/mol

InChI

InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3-

InChI Key

DPZSNGJNFHWQDC-ARJAWSKDSA-N

SMILES

C(#N)C(=C(C#N)N)N

Solubility

less than 1 mg/mL at 63° F (NTP, 1992)

Synonyms

diaminomaleonitrile, diaminomaleonitrile, (Z)-isomer

Canonical SMILES

C(#N)C(=C(C#N)N)N

Isomeric SMILES

C(#N)/C(=C(\C#N)/N)/N

Organic electronics

Due to its strong electron-withdrawing properties and ability to form stable π-conjugated systems, DAMN holds promise in developing organic semiconductors for applications like transistors, solar cells, and light-emitting diodes (LEDs) []. Researchers are investigating DAMN-based materials for their potential to be efficient charge carriers and light emitters [].

Energy storage

DAMN shows potential as an electrode material for supercapacitors due to its high nitrogen content and ability to undergo reversible redox reactions []. Research suggests that DAMN-based electrodes can offer high capacitance and good cycling stability, making them promising candidates for next-generation energy storage devices [].

Catalysis

The presence of multiple amine groups in DAMN makes it a potential candidate for designing new catalysts for various chemical reactions. Studies have explored DAMN's ability to catalyze reactions like carbon dioxide (CO2) reduction and hydrogen evolution, which are crucial for sustainable energy conversion and fuel production [, ].

Coordination chemistry

DAMN's ability to form strong coordination bonds with metal ions makes it a valuable ligand for designing novel metal complexes with diverse properties. These complexes can be explored for applications in catalysis, sensing, and biomedicine [].

Diaminomaleonitrile is an organic compound characterized by the presence of two amino groups and two nitrile groups attached to a central alkene unit. Its systematic name reflects its derivation from maleic acid. First isolated in 1873, it was recognized as a polymer of hydrogen cyanide, specifically identified as the tetramer of hydrogen cyanide in 1923. The compound's structure was thoroughly elucidated by 1955, distinguishing it from isomeric forms such as aminoiminosuccinonitrile. Diaminomaleonitrile has garnered attention for its potential role in prebiotic chemistry, particularly in the synthesis of nucleobases, due to its photochemical properties under ultraviolet light .

Currently, there is no scientific research readily available on a specific mechanism of action for DAMN in biological systems.

DAMN is considered a hazardous compound. It is a suspected skin, eye, and respiratory irritant []. Limited data suggests potential genotoxicity (ability to damage DNA) []. Standard laboratory safety protocols for handling hazardous chemicals should be followed when working with DAMN.

Diaminomaleonitrile is known for its versatility in organic chemistry, particularly in forming various heterocyclic compounds. Key reactions include:

  • Reaction with Aldehydes: Diaminomaleonitrile reacts with aldehydes to produce monoimines, which serve as important synthetic intermediates. Recent studies have emphasized environmentally friendly methods using water as a solvent or solvent-free conditions .
  • Interaction with Isocyanates: The compound can also react with isocyanates, leading to cyclization and the formation of 8-oxopurine derivatives .
  • Photochemical Rearrangement: Under ultraviolet light, diaminomaleonitrile can rearrange to form 4-aminoimidazole-5-carbonitrile, which can further react to yield various nucleobases .

Research has indicated that diaminomaleonitrile may have implications in abiogenesis, suggesting that it could be a precursor for amino acids and nucleobases crucial for the origin of life. The acidic hydrolysis of diaminomaleonitrile has been proposed as a pathway for the formation of amino acids such as aspartic acid and alanine .

Diaminomaleonitrile can be synthesized through several methods:

  • Cyanation of Aminomalonitrile: This method involves the introduction of cyanide groups into aminomalonitrile.
  • Oligomerization of Hydrogen Cyanide: This historical method involves polymerizing hydrogen cyanide to form diaminomaleonitrile .

Diaminomaleonitrile serves multiple roles in organic chemistry:

  • Precursor for Heterocycles: It is widely used to synthesize various heterocyclic compounds including purines and pyrimidines, which are fundamental components of nucleic acids .
  • Fluorescent Dyes: Some derivatives are employed in the dye industry due to their fluorescent properties .
  • Pharmacological Intermediates: The monoimines derived from diaminomaleonitrile are significant in drug synthesis and development .

Studies have explored the interactions of diaminomaleonitrile with various reagents, particularly focusing on its reactivity with aldehydes and isocyanates. These interactions are crucial for understanding its role as a building block in organic synthesis and its potential applications in pharmaceuticals and materials science .

Diaminomaleonitrile shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Aspects
AminoiminosuccinonitrileContains similar functional groupsIsomeric form with different reactivity
2-AminobutyronitrileContains one amino and one nitrile groupSimpler structure; less versatile
4-Aminoimidazole-5-carbonitrileRearrangement product of diaminomaleonitrileDirectly involved in nucleobase synthesis
DiaminofumaronitrileSimilar nitrile groups but different backboneLess studied; fewer applications

Diaminomaleonitrile stands out due to its ability to act as a precursor for a wide variety of biologically relevant compounds and its unique photochemical properties that facilitate nucleobase formation .

Physical Description

Diaminomaleonitrile is a brown powder. (NTP, 1992)

XLogP3

-1

Melting Point

352 to 365 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (18.18%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (81.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (45.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (39.77%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (45.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (37.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1187-42-4
18514-52-8

Wikipedia

Diaminomaleonitrile

General Manufacturing Information

2-Butenedinitrile, 2,3-diamino-, (2Z)-: ACTIVE

Dates

Modify: 2023-08-15

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